

# Hydrangenoside A Dimethyl Acetal: Structural Characterization & Chemical Properties[1]

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## Compound of Interest

Compound Name: *Hydrangenoside A dimethyl acetal*

Cat. No.: *B13830081*

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## Executive Summary & Compound Identity

**Hydrangenoside A dimethyl acetal** is the dimethyl ketal derivative of Hydrangenoside A, a novel secoiridoid glucoside originally isolated from *Hydrangea macrophylla*. While the parent compound (Hydrangenoside A) features a reactive ketone functionality within its oxane ring, the dimethyl acetal form is often identified either as an artifact of methanolic extraction or as a stable semi-synthetic derivative prepared for structural elucidation.

- CAS Number: 952485-00-6[1][2]
- Molecular Formula: C  
H  
O  
[1]
- Molecular Weight: 666.71 g/mol [1]
- Classification: Secoiridoid Glucoside Derivative / Acetal-Protected Iridoid[1]

- Parent Compound: Hydrangenoside A (C

H

O

)[1][3]

## Structural Significance

The transition from Hydrangenoside A to its dimethyl acetal involves the chemoselective protection of the C-4 ketone on the oxane ring.<sup>[1]</sup> This modification significantly alters the solubility and chromatographic behavior of the molecule, often stabilizing the acid-sensitive secoiridoid skeleton during purification.

## Chemical Structure & Stereochemistry<sup>[1][4]</sup>

The structure of **Hydrangenoside A dimethyl acetal** is a complex hybrid of a secologanin-derived moiety and a shikimate-malonate derived unit.<sup>[1]</sup>

## Core Skeleton Analysis

The molecule consists of three distinct domains:

- The Secoiridoid Core: A dihydropyran ring bearing a methyl ester and a vinyl group (characteristic of secologanin derivatives).
- The Glucoside Moiety: A
  - D-glucopyranosyl unit attached to the dihydropyran ring.<sup>[1]</sup>
- The Modified Oxane Ring (The Acetal Site): In the parent Hydrangenoside A, this is a 4-oxooxane (tetrahydro-4H-pyran-4-one) ring substituted with a 4-hydroxyphenethyl moiety.<sup>[1]</sup> In the dimethyl acetal, the C-4 carbonyl is converted to a 4,4-dimethoxy functionality.<sup>[1]</sup>

## Stereochemical Configuration

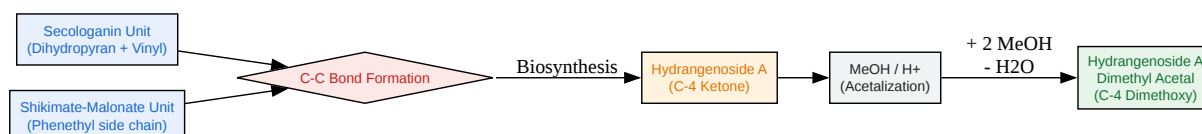
The absolute configuration is retained from the parent Hydrangenoside A.

- Glycosidic Linkage:

-anomeric configuration (

Hz).[1]

- Chiral Centers: The specific stereocenters at the ring junctions and side-chain attachment points (e.g., C-2, C-3, C-4 of the dihydropyran) remain unchanged during acetalization.[1]



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Figure 1: Structural derivation of **Hydrangenoside A dimethyl acetal** from its biosynthetic precursors.

## Spectroscopic Properties (NMR & MS)[1][6][7][8][9][10][11][12]

Accurate identification requires distinguishing the acetal from the parent ketone. The following data highlights the diagnostic signals.

### Nuclear Magnetic Resonance (NMR) Signatures

The most critical diagnostic shift occurs at the C-4 position of the oxane ring.[1]

Nucleus	Position	Parent (Hydrangenoside A)	Dimethyl Acetal Derivative	Shift ( $\Delta$ )
C NMR	C-4 (Oxane)	~208.0 ppm (C=O)	~100-105 ppm (C(OMe))	-100 ppm
H NMR	Methoxy	3.70 ppm (Ester - OMe only)	3.70 ppm (Ester) + 3.15-3.25 ppm (2x Acetal -OMe)	+2 Singlets
C NMR	Methoxy	~51.0 ppm (Ester)	~51.0 ppm (Ester) + ~48.0 ppm (Acetal - OMe)	Diagnostic

Note: The presence of two new methoxy singlets in the proton spectrum and the disappearance of the ketone carbonyl resonance in the carbon spectrum are the definitive proofs of acetal formation.

## Mass Spectrometry (MS)[1]

- Parent Ion: The molecular ion shifts from (Parent) to (Acetal).[1]
- Fragmentation:
  - Loss of Methanol: The dimethyl acetal readily loses methanol ( ) under ESI-MS/MS conditions, generating a characteristic oxocarbenium ion.[1]
  - Retro-Aldol Cleavage: Fragmentation patterns often show cleavage between the secoiridoid and the phenethyl moiety.[1]

## Formation Mechanism & Stability[1]

Understanding the formation is critical for researchers to determine if the compound is a natural isolate or an extraction artifact.

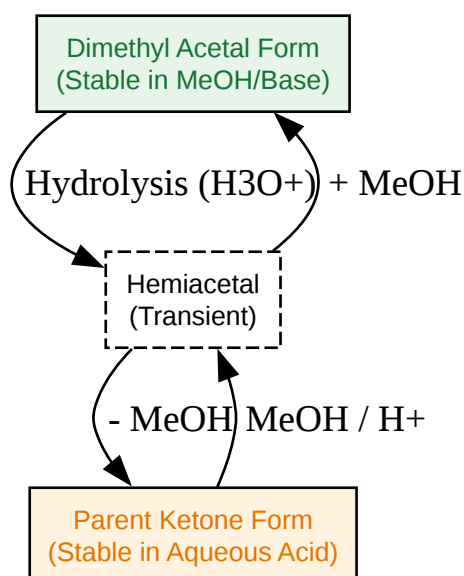
### Formation Mechanism (Acid-Catalyzed Acetalization)

Hydrangenoside A contains a ketone in a six-membered ring.[1] In the presence of Methanol (MeOH) and a catalytic amount of acid (often naturally present in plant vacuoles or introduced via silica gel chromatography), the ketone undergoes reversible acetalization.[1]

- Protonation: The carbonyl oxygen is protonated.[4]
- Nucleophilic Attack: Methanol attacks the carbonyl carbon, forming a hemiacetal.
- Dehydration: Loss of water generates an oxocarbenium ion.
- Second Attack: A second methanol molecule attacks, forming the dimethyl acetal.

### Stability Profile

- Acidic Media: The acetal is labile. Exposure to aqueous acid (e.g., 0.1% Formic Acid in HPLC mobile phases) can hydrolyze the acetal back to the parent ketone (Hydrangenoside A).[1]
- Basic/Neutral Media: The acetal is generally stable and can be stored in dry organic solvents (MeOH, DMSO).
- Storage: Recommended storage at -20°C in a desiccated environment to prevent hydrolysis by atmospheric moisture.[1]



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Figure 2: Equilibrium between the acetal and parent ketone forms dependent on solvent and pH.[1]

## Experimental Protocols

### Isolation/Synthesis of the Dimethyl Acetal

If the goal is to isolate the dimethyl acetal specifically, the extraction protocol must maximize acetal formation.

Protocol:

- **Extraction:** Extract dried *Hydrangea macrophylla* leaves with Methanol (MeOH) containing 0.05% HCl (v/v) to catalyze acetal formation.[1] Reflux for 2 hours.
- **Concentration:** Evaporate MeOH under reduced pressure at  $<40^\circ\text{C}$ .
- **Partition:** Suspend residue in water and partition with Ethyl Acetate (EtOAc) to remove non-polar lipids. The target glycosides remain in the aqueous phase or interface.
- **Purification (Critical Step):**

- Use neutral alumina or deactivated silica gel for column chromatography. Avoid acidic silica, which may revert the acetal if water is present.
- Elute with a gradient of CHCl<sub>3</sub>:MeOH.
- Final Polish: Preparative HPLC using a neutral mobile phase (Water/Acetonitrile, no acid modifier) to preserve the acetal.

## Hydrolysis (Reversion to Parent)

To confirm the structure, revert the acetal to Hydrangenoside A:

- Dissolve 5 mg of the dimethyl acetal in 1 mL of 50% Aqueous Acetonitrile.
- Add 10 μL of 1M HCl.
- Stir at room temperature for 30 minutes.
- Analyze by HPLC-MS; the peak should shift from (Acetal) to (Parent) with a mass loss of 46 Da.[\[1\]](#)

## References

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